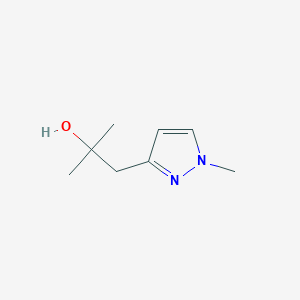
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . Another approach includes the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition-elimination reactions with hydrazine derivatives can yield hydrazine-coupled pyrazole derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities .
Mécanisme D'action
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring allows the compound to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the biological activities of the compound, such as its ability to inhibit certain enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be compared with other similar compounds, such as 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol . While both compounds contain a pyrazole ring, their unique substituents and structural features result in different chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-3-yl group in this compound distinguishes it from other pyrazole derivatives and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-methyl-1-(1-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)6-7-4-5-10(3)9-7/h4-5,11H,6H2,1-3H3 |
Clé InChI |
PSDYBZJSRRUYNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NN(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
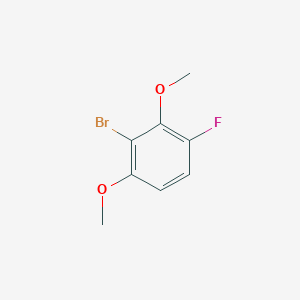

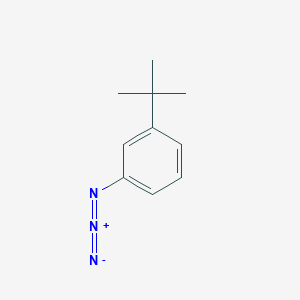
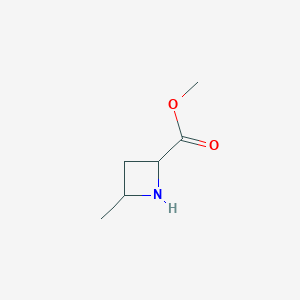
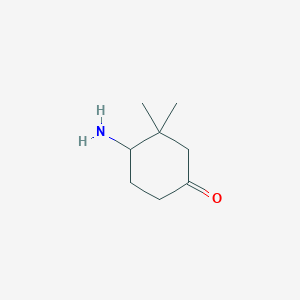

![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
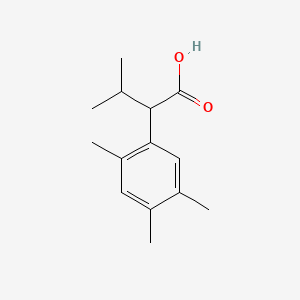
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)


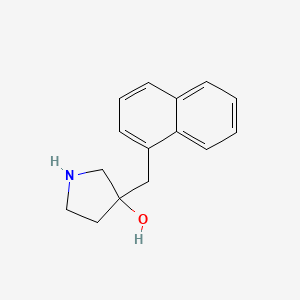
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
